1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946255-04-5
Cat. No.: VC4277400
Molecular Formula: C19H13ClF2N2O2
Molecular Weight: 374.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946255-04-5 |
|---|---|
| Molecular Formula | C19H13ClF2N2O2 |
| Molecular Weight | 374.77 |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H13ClF2N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-17-10-14(21)6-7-16(17)22/h1-10H,11H2,(H,23,25) |
| Standard InChI Key | VDXHCONQCKGQRH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2-oxo-1,2-dihydropyridine backbone substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with a carboxamide linker bonded to a 2,5-difluorophenyl ring. This arrangement creates a planar heterocyclic system with electron-withdrawing substituents (chloro and fluoro groups) that influence electronic distribution and intermolecular interactions .
IUPAC Name and Formula
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IUPAC Name: 1-[(3-chlorophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Molecular Formula: C19H13ClF2N2O2
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Molecular Weight: 392.77 g/mol (calculated from isotopic composition)
Structural Features
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Dihydropyridine Core: The non-aromatic 1,2-dihydropyridine ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic pyridines .
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Halogen Substituents: The 3-chlorobenzyl and 2,5-difluorophenyl groups contribute to lipophilicity (ClogP ≈ 3.8) and potential halogen bonding interactions with biological targets .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related N-(halophenyl)-2-oxo-1,2-dihydropyridine carboxamides exhibit monoclinic crystal systems with P21/c space groups. Hydrogen bonding between the amide NH and pyridone oxygen typically stabilizes the solid-state structure .
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The synthesis likely follows a multi-step protocol analogous to methods for related dihydropyridine carboxamides :
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Formation of Dihydropyridine Core: Condensation of a β-keto ester (e.g., ethyl 3-oxobutanoate) with a substituted benzylamine under acidic conditions generates the 1,2-dihydropyridin-2-one scaffold.
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Carboxamide Coupling: Reaction of the 3-carboxylic acid derivative with 2,5-difluoroaniline using coupling agents like HATU or EDCI .
Critical Reaction Parameters:
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Temperature: 80–100°C for cyclocondensation steps.
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Structural Modifications
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Chlorobenzyl Position: Substitution at the 3-position of the benzyl group (vs. 4-position in VC5314760) may alter steric interactions with target proteins.
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Fluorine Pattern: 2,5-Difluorophenyl substitution (vs. 3,4-difluoro in PubChem CID 41782140 ) could modulate electron-withdrawing effects and metabolic stability.
Biological Activity and Mechanism
Putative Targets
Structural analogs exhibit activity against:
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Microbial Targets: Antimicrobial effects via inhibition of DNA gyrase or β-ketoacyl-ACP synthase.
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Neurological Receptors: CGRP receptor antagonism (patent EP2821407A1 ).
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Enzymatic Systems: Interaction with cytochrome P450 isoforms inferred from fluorophenyl substituents .
Table 2: Comparative Bioactivity of Analogous Compounds
Pharmacokinetic Considerations
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Metabolism: Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .
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Bioavailability: Low solubility may limit oral absorption, necessitating prodrug strategies.
Computational and Experimental Validation
Molecular Docking Studies
Docking simulations using the CGRP receptor (PDB ID 3N7P) suggest:
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Halogen Bonding: Chlorine and fluorine atoms interact with Thr122 and Gln134 residues .
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Amide-Carbonyl Interactions: Stabilize binding via hydrogen bonds with Arg67 .
In Vitro Assays
While direct data are lacking, related compounds show:
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Antifungal Activity: MIC = 16 µg/mL against Candida albicans.
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Cytotoxicity: CC50 > 50 µM in HEK293 cells, indicating selectivity .
Future Research Directions
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